molecular formula C18H24N2O3 B2853293 N-(4-Cyanooxan-4-YL)-4-(3,4-dimethylphenoxy)butanamide CAS No. 1436205-53-6

N-(4-Cyanooxan-4-YL)-4-(3,4-dimethylphenoxy)butanamide

Cat. No.: B2853293
CAS No.: 1436205-53-6
M. Wt: 316.401
InChI Key: PWRQQGBFDYACFY-UHFFFAOYSA-N
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Description

N-(4-Cyanooxan-4-yl)-4-(3,4-dimethylphenoxy)butanamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a distinctive structure combining a cyanooxane (tetrahydropyran) moiety with a dimethylphenoxy butanamide chain, suggesting potential for diverse biological interactions. Its molecular framework is similar to other amide-based compounds which have been investigated for various therapeutic applications, including serving as inhibitors for enzymes like cathepsin K or as modulators of endogenous cannabinoid systems for pain research . The presence of the cyano group and the phenoxy linkage often contributes to binding affinity and metabolic stability, making this compound a valuable scaffold for developing novel bioactive agents. Researchers may employ this compound in exploratory studies focused on neuropathic pain pathways, given that structurally related compounds have demonstrated efficacy in modulating cytokine and apoptotic pathways in animal models of nerve injury . Its potential mechanism of action could involve interaction with specific protein targets or enzymes; for instance, analogous cyanamide-containing molecules are known to function by inhibiting enzymes such as acetaldehyde dehydrogenase or carbonic anhydrase . Further investigation is required to fully elucidate its precise molecular targets and mechanism. This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-cyanooxan-4-yl)-4-(3,4-dimethylphenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-14-5-6-16(12-15(14)2)23-9-3-4-17(21)20-18(13-19)7-10-22-11-8-18/h5-6,12H,3-4,7-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRQQGBFDYACFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCCC(=O)NC2(CCOCC2)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyanooxan-4-YL)-4-(3,4-dimethylphenoxy)butanamide likely involves multiple steps, including the formation of the oxan ring, the introduction of the cyano group, and the attachment of the dimethylphenoxy group. Typical reaction conditions might include the use of catalysts, specific temperatures, and solvents to facilitate these reactions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing for yield, cost, and safety. This might involve continuous flow reactors, automated systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyanooxan-4-YL)-4-(3,4-dimethylphenoxy)butanamide may undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen or removal of hydrogen.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Conditions would vary depending on the specific reaction, including temperature, pressure, and solvent choice.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

N-(4-Cyanooxan-4-YL)-4-(3,4-dimethylphenoxy)butanamide could have applications in:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe.

    Medicine: Possible therapeutic applications, pending further research.

    Industry: Use in the production of materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action would depend on its specific applications. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways.

Comparison with Similar Compounds

Target Compound Hypotheses :

  • The cyanooxan group’s electron-withdrawing nature could stabilize interactions with cysteine residues in enzymatic targets (e.g., proteases).
  • The 3,4-dimethylphenoxy substituent may reduce oxidative metabolism compared to unsubstituted phenoxy groups, prolonging half-life.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-(4-Cyanooxan-4-YL)-4-(3,4-dimethylphenoxy)butanamide, and what hazards require mitigation during synthesis?

  • Answer: Synthesis typically involves coupling a cyanooxane derivative with a 3,4-dimethylphenoxybutanamide intermediate under anhydrous conditions. Hazard analysis should include evaluating risks associated with reagents like dichloromethane, pivaloyl chloride analogs, or cyanide-containing intermediates. Thermal stability must be assessed via differential scanning calorimetry (DSC), as decomposition during heating is common in structurally related amides . Mutagenicity screening (e.g., Ames II testing) is advised for intermediates, as anomeric amides may exhibit mutagenic properties .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Answer: Use high-performance liquid chromatography (HPLC) with UV detection (λmax ~255 nm, based on phenoxy analogs) for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) confirm structural integrity. For crystalline forms, X-ray diffraction (XRD) or melting point analysis (e.g., DSC) can identify polymorphs .

Q. What solubility and stability challenges are anticipated for this compound in experimental settings?

  • Answer: The compound’s solubility is likely pH-dependent due to the cyanooxane and phenoxy groups. Use dimethyl sulfoxide (DMSO) or acetonitrile for stock solutions. Stability studies under varying temperatures (4°C to -20°C) and humidity levels are critical, as hydrolysis of the amide bond or cyano group degradation may occur. Long-term storage at -20°C in inert atmospheres is recommended .

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved for this compound?

  • Answer: Contradictions in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) require orthogonal assays. For example, use in vitro target-specific assays (e.g., kinase profiling) alongside cytotoxicity screens (e.g., MTT assays). Structural analogs with similar phenoxy groups, such as N-[4-(morpholin-4-yl)phenyl]butanamide, show target selectivity via molecular docking studies, which can guide mechanism-of-action validation .

Q. What strategies optimize yield in large-scale synthesis without compromising purity?

  • Answer: Catalytic methods (e.g., palladium-mediated coupling) improve efficiency. Process optimization via Design of Experiments (DoE) can balance reaction parameters (temperature, stoichiometry). Purification via column chromatography or recrystallization in ethyl acetate/hexane mixtures enhances yield. Industrial-scale protocols for related butanamides suggest using continuous flow reactors to minimize side reactions .

Q. How do structural modifications to the cyanooxane or phenoxy moieties affect pharmacokinetic properties?

  • Answer: Replace the cyano group with carboxy or ester functionalities to improve aqueous solubility. Introduce halogen atoms (e.g., Cl, F) on the phenoxy ring to enhance metabolic stability, as seen in N-(3-chloro-4-fluorophenyl)butanamide derivatives. Computational ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) models predict bioavailability and guide rational design .

Q. What experimental designs address discrepancies between computational predictions and empirical data for target binding?

  • Answer: Perform molecular dynamics simulations to assess binding pocket flexibility. Validate docking results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. For example, analogs like N-(4-morpholinophenyl)butanamide showed improved correlation between predicted and observed IC50 values after incorporating solvation effects in simulations .

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